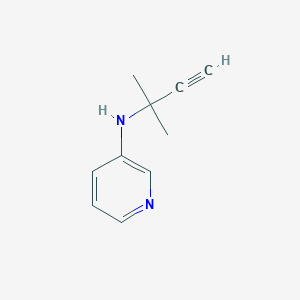![molecular formula C29H29NO B14259416 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol CAS No. 388568-31-8](/img/structure/B14259416.png)
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenol group attached to a complex aromatic structure, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-(4-methylphenyl)aniline with 4-bromophenol under specific conditions to form the desired product. The reaction often requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the phenol and aromatic amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
4,4’-Dimethoxy-4’'-boronic acid triphenylamine: Similar in structure but contains methoxy groups and a boronic acid moiety.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Features a similar aromatic structure but with different functional groups.
4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]: Contains a cyclohexylidene bridge and similar aromatic amine groups.
Uniqueness
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol is unique due to its specific combination of functional groups and aromatic structure
特性
CAS番号 |
388568-31-8 |
|---|---|
分子式 |
C29H29NO |
分子量 |
407.5 g/mol |
IUPAC名 |
4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C29H29NO/c1-21-5-13-25(14-6-21)30(26-15-7-22(2)8-16-26)27-17-9-23(10-18-27)29(3,4)24-11-19-28(31)20-12-24/h5-20,31H,1-4H3 |
InChIキー |
BUZXUCXNXJWGMG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)
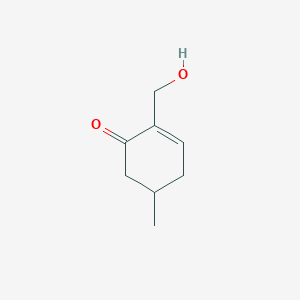
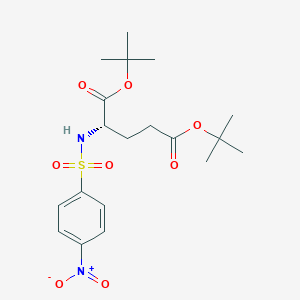
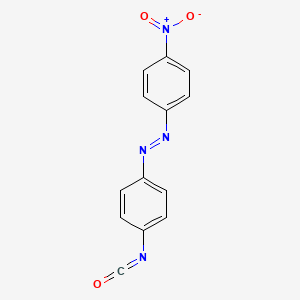
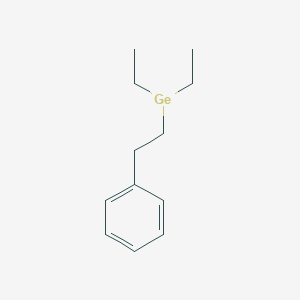
![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)

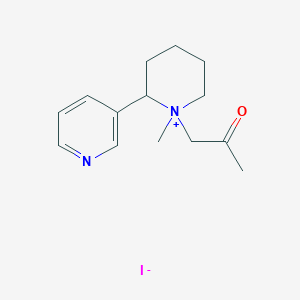
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
